4-Methoxy-3,5-dinitroaniline
Overview
Description
4-Methoxy-3,5-dinitroaniline (MDNA) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 229.14 g/mol. MDNA is a derivative of aniline and is commonly used in the synthesis of other organic compounds.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : 4-Methoxy-3,5-dinitroaniline is synthesized via fluorine/amine exchange of 4-fluoro-3,5-dinitroaniline in ethanol, as demonstrated in the production of 4-Diazo-2,6-dinitrophenol and related compounds (Klapötke, Preimesser, & Stierstorfer, 2015).
- Stability and Reactivity : Research on the stabilities of Meisenheimer complexes, including derivatives of dinitroaniline, provides insights into their ionization and reaction behaviors in various solvents (Crampton & Wilson, 1980).
Application in Complex Chemical Reactions
- Labeling and Nitration : Studies on regioselective labeling, like the [15NO2]-labeling of N-methoxy-2,4,6-trinitroaniline, start from N-methoxy-dinitroaniline derivatives. These processes are critical for synthesizing specific nitroaniline compounds (Cǎproiu et al., 1999).
Analytical Chemistry and Sensor Development
- Chromogenic Chemosensors : N-(2,4-dinitrobenzylidene)-4-methoxyaniline, a derivative of 4-methoxy-3,5-dinitroaniline, has been explored for use in chromogenic chemosensors, highlighting the compound's potential in sensitive detection technologies (Heying, Nandi, Bortoluzzi, & Machado, 2015).
Environmental and Biological Interactions
- Microbial Toxicity Studies : The microbial toxicity of compounds like 2,4-dinitroanisole, which is structurally related to 4-methoxy-3,5-dinitroaniline, and its metabolites has been studied to understand environmental and biological impacts. Such studies are crucial for assessing the ecological risks of related compounds (Liang, Olivares, Field, & Sierra-Alvarez, 2013).
properties
IUPAC Name |
4-methoxy-3,5-dinitroaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5/c1-15-7-5(9(11)12)2-4(8)3-6(7)10(13)14/h2-3H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVAEULYDDSWIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.